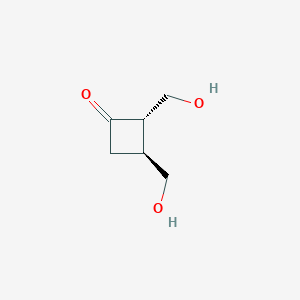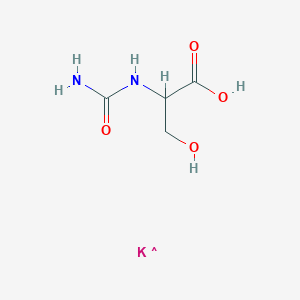![molecular formula C15H16N2O B1506852 ACETAMIDE,2-[PHENYLBENZYLAMINO]- CAS No. 408539-27-5](/img/structure/B1506852.png)
ACETAMIDE,2-[PHENYLBENZYLAMINO]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,2-[PHENYLBENZYLAMINO]-: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenylbenzylamino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,2-[PHENYLBENZYLAMINO]- can be achieved through several methods. One common approach involves the reaction of phenylbenzylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as pyridine, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ACETAMIDE,2-[PHENYLBENZYLAMINO]- may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: ACETAMIDE,2-[PHENYLBENZYLAMINO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ACETAMIDE,2-[PHENYLBENZYLAMINO]- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, ACETAMIDE,2-[PHENYLBENZYLAMINO]- is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of ACETAMIDE,2-[PHENYLBENZYLAMINO]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylacetamide (DMA): A widely used solvent with similar structural features but different applications.
Phenylacetamide: Shares the acetamide group but lacks the phenylbenzylamino moiety, resulting in different properties and uses.
Uniqueness: ACETAMIDE,2-[PHENYLBENZYLAMINO]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound in various fields.
Eigenschaften
CAS-Nummer |
408539-27-5 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
2-(N-benzylanilino)acetamide |
InChI |
InChI=1S/C15H16N2O/c16-15(18)12-17(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,18) |
InChI-Schlüssel |
QULZHPITXAKVDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC(=O)N)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC(=O)N)C2=CC=CC=C2 |
Sequenz |
G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















